molecular formula C7H8N2O B2495022 2-(2-Ethyloxazol-5-yl)acetonitrile CAS No. 1206971-78-9

2-(2-Ethyloxazol-5-yl)acetonitrile

Cat. No. B2495022
M. Wt: 136.154
InChI Key: VTKQKXYXFIJNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-(2-Ethyloxazol-5-yl)acetonitrile and related compounds involves intricate chemical processes. For instance, (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile was synthesized through the reaction of chloroacetonitrile with 5-chloro-2-mercaptobenzoxazole, indicating a similar pathway could be utilized for 2-(2-Ethyloxazol-5-yl)acetonitrile, emphasizing the role of halogenated precursors and nucleophilic substitution reactions in synthesizing complex nitriles (Ö. Ergin et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-Ethyloxazol-5-yl)acetonitrile, such as (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile, has been detailed through IR, 1H NMR, and 13C NMR spectra, alongside X-ray analysis. These techniques underscore the compound's intricate architecture, revealing the presence of intermolecular bonding, including C-H...N hydrogen bonds that play a critical role in stabilizing the molecule's structure (Ö. Ergin et al., 1994).

Chemical Reactions and Properties

Various chemical reactions involving acetonitrile derivatives have been studied, highlighting the versatility and reactivity of these compounds. For instance, the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate to synthesize (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates underlines the potential chemical transformations that 2-(2-Ethyloxazol-5-yl)acetonitrile might undergo, such as nucleophilic addition reactions (A. Aly et al., 2014).

Physical Properties Analysis

The physical properties of 2-oxazoline derivatives, closely related to 2-(2-Ethyloxazol-5-yl)acetonitrile, have been extensively explored. Studies on poly(2-ethyl-2-oxazoline), for example, reveal insights into the solubility, boiling points, and melting points of such compounds, providing a basis for understanding the physical behavior of 2-(2-Ethyloxazol-5-yl)acetonitrile in various conditions (Maarten Vergaelen et al., 2020).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

properties

IUPAC Name

2-(2-ethyl-1,3-oxazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKQKXYXFIJNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethyloxazol-5-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.